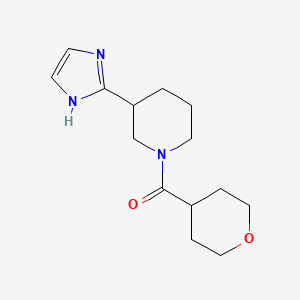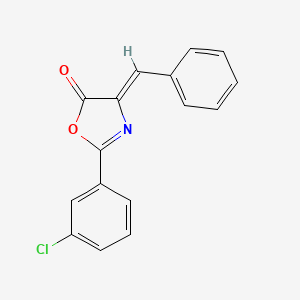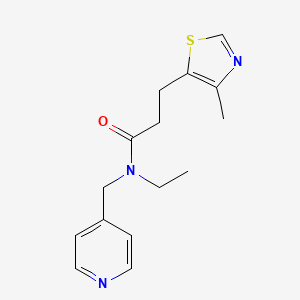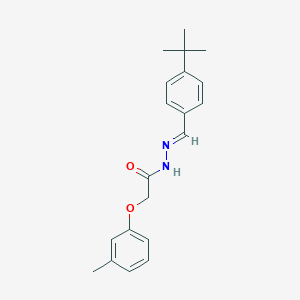![molecular formula C16H25N3O4S B5538634 N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)
N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related methanesulfonamide compounds involves various chemical reactions. For instance, Watanabe et al. (1997) described the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, which are potent HMG-CoA reductase inhibitors (Watanabe et al., 1997). Such methods could provide insights into the synthesis of N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide.
Molecular Structure Analysis
The molecular and supramolecular structures of similar compounds have been reported by Jacobs et al. (2013), highlighting the importance of N-H...N hydrogen bonds and different conformations due to substituents (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide derivatives can be quite diverse. For example, Han (2010) explored the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides through reactions with 3-bromopyridine (Han, 2010). Such studies could shed light on the reactivity and chemical properties of N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide.
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives are often characterized through various techniques. For instance, Yee et al. (2002) described the synthesis of a pyrrolidinone derivative, which involved characterizing its physical properties (Yee et al., 2002).
Chemical Properties Analysis
The chemical properties of these compounds can be deduced from their reactivity and interactions. Rosen et al. (2011) reported a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, indicating the chemical reactivity of such compounds (Rosen et al., 2011).
Scientific Research Applications
Chemical Interactions and Mechanisms
Relayed Proton Brake Mechanism : The research by Furukawa et al. (2020) explores the effects of methane sulfonic acid on N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline, demonstrating a significant deceleration in the rotation rates around specific bonds through a relayed brake mechanism. This finding contributes to understanding the compound's chemical behavior under protonation (Furukawa et al., 2020).
HMG-CoA Reductase Inhibition : Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, including a derivative significantly more potent than lovastatin in inhibiting HMG-CoA reductase, indicating its potential for cholesterol biosynthesis inhibition (Watanabe et al., 1997).
Structural Analysis and Design
Nimesulide Derivatives : Dey et al. (2016) synthesized three nimesulide derivatives and analyzed their crystal structures, providing insights into the intermolecular interactions and molecular surface electrostatic potential. This research aids in understanding the structural aspects of sulfonamide derivatives (Dey et al., 2016).
Crystal Structure of N-3-Pyridinyl-methanesulfonamide : The study by Dodoff et al. (2004) detailed the crystal structure of N-3-pyridinyl-methanesulfonamide, showing variations in molecular conformations and a network of hydrogen bonds. These findings contribute to the understanding of the compound's solid-state chemistry and potential interactions (Dodoff et al., 2004).
Molecular Oxygen Incorporation in Bacterial Cells
Hydrocarbon Oxidation by Bacteria : Research by Leadbetter and Foster (1959) on Pseudomonas methanica demonstrated the bacterium's ability to oxidize various hydrocarbons to alcohol derivatives, highlighting the biochemical pathways involved in hydrocarbon utilization and the role of molecular oxygen incorporation (Leadbetter & Foster, 1959).
properties
IUPAC Name |
N-[(3S,4R)-1-[3-(2-oxopyridin-1-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-12(2)13-10-19(11-14(13)17-24(3,22)23)16(21)7-9-18-8-5-4-6-15(18)20/h4-6,8,12-14,17H,7,9-11H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLYTHBREAWPNW-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)
![(1S*,5R*)-3-(2,1,3-benzothiadiazol-5-ylmethyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538559.png)
![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)


![5,5-dimethyl-2-phenyl-3a,4,5,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5538626.png)
![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)
![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)